Neoisomenthol
Overview
Description
Neoisomenthol is a monoterpenoid alcohol, which is one of the stereoisomers of menthol. It is derived from the essential oils of mint plants, particularly from the genus Mentha. This compound is known for its distinct earthy and musty aroma, which contrasts with the fresh minty scent of menthol. This compound has various applications in the flavor, fragrance, and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoisomenthol can be synthesized through several methods, including the hydrogenation of isopulegol and the cyclization of citronellal. The hydrogenation process typically involves the use of a bifunctional catalyst that exhibits Lewis acid sites for cyclization and metal particles for hydrogenation. For example, nickel-supported on zirconium-modified beta zeolite has been used to achieve high diastereoselectivity towards this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors and batch reactors. The one-pot synthesis of menthol from citronellal or citral over heterogeneous catalysts is a common method. This process requires careful control of reaction conditions to prevent catalyst deactivation and ensure high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Neoisomenthol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form neoisomenthone.
Reduction: Reduction of neoisomenthone back to this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Neoisomenthone
Reduction: this compound
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Neoisomenthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a cooling agent in topical analgesics and its potential anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry for its unique aroma profile
Mechanism of Action
Neoisomenthol exerts its effects primarily through the activation of transient receptor potential melastatin-8 (TRPM8) channels. These channels are expressed in sensory neurons and are responsible for the cooling sensation associated with menthol and its isomers. Activation of TRPM8 channels leads to an influx of calcium ions, which triggers a cooling sensation and can also reduce pain by desensitizing nociceptors .
Comparison with Similar Compounds
Menthol: Known for its fresh minty aroma and strong cooling sensation.
Neomenthol: Has a slightly different aroma profile and cooling effect compared to menthol.
Isomenthol: Similar to neoisomenthol, it has an earthy and musty aroma.
Uniqueness of this compound: this compound is unique due to its distinct earthy and musty aroma, which sets it apart from the fresh minty scent of menthol. Additionally, its specific activation of TRPM8 channels and the resulting sensory effects make it valuable in various applications .
Properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029650 | |
Record name | Menthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5943 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthan-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthan-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |
Record name | Menthol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5943 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/ | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |
CAS No. |
1490-04-6, 89-78-1 | |
Record name | Menthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Menthol [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |
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Record name | Menthol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14123 | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Menthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |
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Record name | Menthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
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Record name | DL-menthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Menthan-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |
Record name | MENTHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula of neoisomenthol?
A1: The molecular formula of this compound is C10H20O.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 156.27 g/mol.
Q3: Are there any characteristic spectroscopic features of this compound?
A3: Yes, research on the infrared absorption character of menthol isomers identified key bands for distinguishing them. For this compound, characteristic bands are observed at 12.58 μm and 14.45 μm. []
Q4: How does the stereochemistry of menthol isomers affect their interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel?
A4: While the exact binding configuration for each stereoisomer varies, thermodynamic mutant cycle analysis (TMCA) suggests similar molecular mechanisms of TRPM8 activation by menthol stereoisomers. Notably, the isopropyl group of menthol interacts with the S4 helix, while the hydroxyl group interacts with the S3 helix of TRPM8. []
Q5: What is the role of this compound in the industrial production of (-)-menthol?
A5: this compound is typically produced alongside other menthol isomers during the catalytic hydrogenation of thymol. While not the desired end product, it can be converted to the more commercially valuable (-)-menthol through a subsequent epimerization step. [, ]
Q6: How does the choice of catalyst and reaction conditions affect the stereoselectivity of thymol hydrogenation towards different menthol isomers?
A6: The type of catalyst and reaction conditions significantly influence the ratio of menthol isomers produced. For instance, platinum catalysts on charcoal primarily yield this compound due to favored cis-isomer formation. [] Nickel catalysts supported on different materials (Raney nickel, Ni/Cr2O3, Ni/kieselguhr) show varying stereoselectivity, with Ni/Cr2O3 exhibiting the highest selectivity towards menthol over other isomers. [, ] Solvent choice also plays a role, with different solvents impacting both the hydrogenation and isomerization processes. []
Q7: Can you elaborate on the kinetic aspects of thymol hydrogenation to menthol isomers?
A7: Kinetic studies reveal that thymol hydrogenation over nickel-chromia catalysts proceeds independently of conversion, with the rate of thymol consumption remaining constant. Initially, thermodynamically less stable cis isomers, like this compound, dominate. Trans isomers like menthol appear at higher conversions. Notably, stereoselectivity remains independent of hydrogen pressure and reaction temperature at a given conversion level. []
Q8: What are the key findings regarding the epimerization of menthol diastereomers?
A8: Research has focused on developing a kinetic model for the complex network of reactions involved in menthol diastereomer epimerization. This model incorporates the impact of mass transfer on changes in the amounts of different isomers. Experiments conducted at varying temperatures (150-210 °C) and hydrogen pressures (up to 75 bar) in a stirred reactor, with a mixture of (±)-neomenthol, (±)-menthol, and (±)-isomenthol as the starting material, allowed for the determination of standard enthalpy and entropy changes. The findings indicate a decrease in (±)-menthol yield with increasing temperature, highlighting the importance of controlling reaction conditions for optimal epimerization outcomes. []
Q9: Are there any studies on the biological activity of this compound?
A9: While this compound itself might not be the primary focus of biological activity studies, research on menthol isomers, in general, exists. For instance, studies have investigated the effects of different menthol isomers on the behavior of various termite species. Interestingly, only neomenthol and this compound, both possessing axial hydroxyl groups, exhibited significant toxicity. This observation provides insights into the structure-activity relationships of menthol isomers and their potential applications. []
Q10: Is there information available about the stability of this compound under different conditions?
A10: While specific studies focusing solely on this compound stability are limited within the provided research papers, general observations on menthol isomers can offer insights. For instance, during the epimerization process, the ratio of different menthol isomers, including this compound, changes with temperature, suggesting potential isomerization or degradation pathways at elevated temperatures. []
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